4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines elements from both chromenone and spirocyclic systems, which may contribute to its biological activity.
The compound is synthesized using various chemical precursors, including 1,4-dioxa-8-azaspiro[4.5]decane, which is a key building block in its formation. The synthesis of this compound and its derivatives has been documented in scientific literature and patents, highlighting its relevance in drug development and therapeutic applications .
This compound can be classified under several categories:
The synthesis of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one typically involves several steps:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yields and purity but are often proprietary or specific to research protocols .
The molecular structure of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one features:
Key structural data includes:
The structural representation can be visualized using chemical drawing software or databases that support SMILES notation.
The compound may participate in various chemical reactions typical for chromenones and spiro compounds:
Technical details regarding specific reaction conditions (e.g., reagents, solvents) are essential for replicating synthetic pathways and optimizing yields .
The mechanism of action for 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one is not fully elucidated but is hypothesized to involve:
Data from pharmacological studies would provide insight into its efficacy and safety profiles .
Relevant data from studies would help characterize these properties more precisely .
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one has potential applications in:
Further research is necessary to explore these applications fully and establish clinical relevance .
Retrosynthetic dissection of this hybrid molecule reveals three primary building blocks: the chromen-2-one core, the spirocyclic piperidine ketal moiety, and a methylene linker enabling their connection. The strategic disconnection focuses on cleaving the C-N bond between the spirocyclic nitrogen and the methylene bridge, suggesting an alkylation reaction between a 7-hydroxy-8-methylchromen-2-one derivative bearing an alkyl halide chain and the 1,4-dioxa-8-azaspiro[4.5]decane (spirocyclic piperidine ketal) [2] [5]. This approach leverages the nucleophilicity of the secondary amine within the spirocyclic system and the electrophilicity of a bromoalkyl chain installed on the coumarin oxygen. Alternative disconnections, such as forming the chromen-2-one ring in the presence of the pre-linked spiro ketal, are less favorable due to potential sensitivity of the ketal group to acidic or basic conditions typically employed in coumarin synthesis (e.g., Pechmann condensation).
The synthesis of the key spirocyclic piperidine ketal building block, 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), originates from 4-piperidone. Protecting the ketone functionality as a ketal is essential to prevent undesired reactions (e.g., enolization, nucleophilic attack) during subsequent alkylation steps involving the ring nitrogen. The optimized ketalization employs ethylene glycol under acid-catalyzed (e.g., p-toluenesulfonic acid) conditions with azeotropic water removal (Dean-Stark apparatus), achieving high yields (>85%) of the spiro ketal [1] [5] [9]. This compound is a liquid (density 1.117 g/mL at 20 °C) with a boiling point of 108-111 °C at 26 mmHg and a refractive index (n20/D) of 1.4819 [1] [5]. Its secondary amine (pKa ~10.92) is sufficiently nucleophilic for alkylation but requires protection management in complex syntheses.
Table 1: Physicochemical Properties of 1,4-Dioxa-8-azaspiro[4.5]decane
Property | Value | Conditions/Source |
---|---|---|
CAS Number | 177-11-7 | [1] [5] |
Molecular Formula | C₇H₁₃NO₂ | [1] [5] |
Molecular Weight | 143.18 g/mol | [1] [5] |
Physical Form | Liquid | [1] [5] |
Boiling Point | 108-111 °C | 26 mmHg, Lit. [1] |
Density | 1.117 g/mL | 20 °C, Lit. [1] |
Refractive Index (n20/D) | 1.4819 | Lit. [1] |
Flash Point | 81 °C (177.8 °F) - closed cup | [1] |
pKa (predicted) | 10.92 ± 0.20 | [5] |
Construction of the electrophilic coumarin fragment centers on 7-hydroxy-8-methyl-4-methylchromen-2-one (or analogues like 8-acetyl-7-hydroxy-4-methylchromen-2-one). Selective O-alkylation of the phenolic hydroxyl group at the C-7 position is critical. This is achieved by reacting the coumarin with 1,3-dibromopropane or 1,4-dibromobutane under carefully controlled conditions (e.g., refluxing acetone or DMF, often with potassium carbonate as a mild base) [2]. This reaction yields the corresponding 7-(ω-bromoalkoxy)-8-methyl-4-methylchromen-2-one (e.g., bromopropoxy or bromobutoxy derivative). Chemoselectivity is paramount:
Table 2: Key Alkylation Strategies for Coumarin Precursors
Coumarin Core | Alkylating Agent | Key Product | Application/Purpose |
---|---|---|---|
7-Hydroxy-4-methylcoumarin (or 8-substituted) | 1,3-Dibromopropane | 7-(3-Bromopropoxy)-4-methylcoumarin (or deriv.) | Provides 3-carbon linker for piperazine attachment [2] |
7-Hydroxy-4-methylcoumarin (or 8-substituted) | 1,4-Dibromobutane | 7-(4-Bromobutoxy)-4-methylcoumarin (or deriv.) | Provides 4-carbon linker for piperazine attachment [2] |
8-Acetyl-7-hydroxy-4-methylchromen-2-one | 1,3-Dibromopropane | 8-Acetyl-7-(3-bromopropoxy)-4-methylchromen-2-one | Provides linker and preserves C-8 acetyl for potential H-bonding [2] |
The spirocyclic piperidine ketal moiety offers a strategic handle for introducing radiolabels, particularly fluorine-18 (¹⁸F), for positron emission tomography (PET) imaging applications, leveraging methodologies developed for related spiro ketal systems [4]. While direct radiolabeling of the target hybrid molecule poses challenges, the core 1,4-dioxa-8-azaspiro[4.5]decane structure has been successfully incorporated into σ₁ receptor radiotracers. Key strategies include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: